N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
Guanosine, N-[(dimethylamino)methylene]- is a modified nucleoside derivative of guanosine This compound is characterized by the presence of a dimethylaminomethylene group attached to the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to introduce the dimethylaminomethylene group under mild reaction conditions .
Industrial Production Methods
Industrial production methods for Guanosine, N-[(dimethylamino)methylene]- are not extensively documented. the general approach involves large-scale synthesis using protected nucleosides and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Guanosine, N-[(dimethylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the dimethylaminomethylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethylene group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized guanosine derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
Scientific Research Applications
Guanosine, N-[(dimethylamino)methylene]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Guanosine, N-[(dimethylamino)methylene]- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The compound can interact with various molecular targets, including DNA polymerases and ribonucleotide reductases, thereby influencing nucleic acid synthesis and repair pathways . Additionally, it can modulate signal transduction pathways by affecting the levels of cyclic nucleotides such as cGMP .
Comparison with Similar Compounds
Similar Compounds
N-[(Dimethylamino)methylene]adenosine: Similar in structure but with an adenosine base instead of guanosine.
N-[(Di-n-butylamino)methylene]guanosine: Similar modification with a di-n-butylamino group instead of dimethylamino.
N-[(Dimethylamino)methylene]cytidine: Similar modification on a cytidine base.
Uniqueness
Guanosine, N-[(dimethylamino)methylene]- is unique due to its specific interaction with guanine-specific enzymes and its ability to form stable complexes with nucleic acids. This makes it particularly valuable in studies of guanine-rich regions of DNA and RNA, as well as in the development of guanine-targeted therapeutics .
Properties
Molecular Formula |
C13H18N6O5 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-9,12,20-22H,3H2,1-2H3/b15-4+/t6-,7?,8-,9-,12-/m1/s1 |
InChI Key |
HMIMABGUEHBERH-VPIYNSJDSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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